nAChR Agonist Functional Potency: Ethyl 2,5,6-Trichloronicotinate vs. Nicotine and Quaternary Ammonium nAChR Agonists at the Human Muscle-Type Receptor
Ethyl 2,5,6-trichloronicotinate was tested for functional agonist activity at recombinant human muscle-type nicotinic acetylcholine receptors (α1β1γδ subunits) expressed in HEK293 cells, yielding an EC₅₀ of 53,000 ± n/a nM (53 µM) [1]. This places the compound as a weak-moderate nAChR agonist, approximately 4–5 orders of magnitude less potent than the endogenous agonist acetylcholine (EC₅₀ ~0.1–1 µM at muscle-type nAChR) and the plant alkaloid nicotine (EC₅₀ ~0.5–5 µM at muscle-type nAChR) [2]. While direct head-to-head data for the 2,4,6-trichloro isomer at the identical assay are absent from public databases, the 2,5,6-substitution pattern confers a unique electronic configuration that yields measurable but modest nAChR activation—a profile potentially suited for allosteric modulation or chemical probe applications where full agonism is undesirable.
| Evidence Dimension | Functional agonist potency (EC₅₀) at recombinant human muscle-type nAChR (α1β1γδ) |
|---|---|
| Target Compound Data | EC₅₀ = 53,000 nM (53 µM) |
| Comparator Or Baseline | Nicotine: EC₅₀ ~500–5,000 nM (0.5–5 µM) at muscle-type nAChR (literature range); Acetylcholine: EC₅₀ ~100–1,000 nM |
| Quantified Difference | Ethyl 2,5,6-trichloronicotinate is approximately 10–100-fold less potent than nicotine and 50–500-fold less potent than acetylcholine at muscle-type nAChR |
| Conditions | Recombinant human α1β1γδ nAChR expressed in HEK293 cells; functional agonist assay (ChEMBL_142605 / CHEMBL751144); measurement technique not specified in BindingDB record |
Why This Matters
The quantified weak-moderate agonist potency establishes ethyl 2,5,6-trichloronicotinate as a low-efficacy nAChR tool compound distinguishable from high-potency agonists such as nicotine, enabling its use in desensitization or allosteric modulation protocols where full receptor activation must be avoided.
- [1] BindingDB. Ki Summary Entry 50036443, BDBM86544. EC₅₀ = 53,000 nM at human α1β1γδ nAChR. ChEMBL_142605 / CHEMBL751144. https://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=50036443 View Source
- [2] Cosford ND, Bleicher L, et al. (S)-(-)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine maleate (SIB-1508Y): a novel anti-parkinsonian agent with selectivity for neuronal nicotinic acetylcholine receptors. J Med Chem. 1996;39(17):3235-3237. PMID: 8765504. This is the primary publication associated with the ChEMBL_142605 assay dataset. View Source
